molecular formula C14H14O4 B11796386 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid

Cat. No.: B11796386
M. Wt: 246.26 g/mol
InChI Key: HOESAWRIIOTYEX-UHFFFAOYSA-N
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Description

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is a chemical compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a methoxy and methylbenzyl group. It is used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid typically involves the reaction of 2-furancarboxylic acid with 2-methoxy-5-methylbenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: 5-(2-Methoxy-5-methylbenzyl)furan-2-methanol.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methoxy-5-methylbenzyl)furan-2-carboxylic acid is unique due to the presence of both a methoxy and a methylbenzyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(2-methoxy-5-methylphenyl)methyl]furan-2-carboxylic acid

InChI

InChI=1S/C14H14O4/c1-9-3-5-12(17-2)10(7-9)8-11-4-6-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

HOESAWRIIOTYEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC2=CC=C(O2)C(=O)O

Origin of Product

United States

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